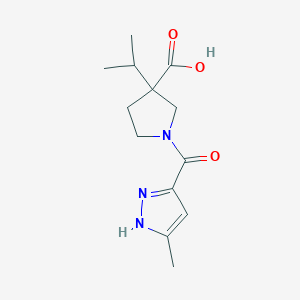
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid, also known as PIPPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PIPPCA is a synthetic molecule that belongs to the class of pyrrolidine carboxylic acids.
Mecanismo De Acción
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid inhibits HDAC6 by binding to its active site. HDAC6 is a zinc-dependent enzyme that catalyzes the deacetylation of lysine residues on tubulin. 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid binds to the zinc ion in the active site of HDAC6, preventing the enzyme from catalyzing the deacetylation reaction.
Biochemical and physiological effects:
In addition to its anti-cancer properties, 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has also been shown to have anti-inflammatory effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has also been shown to improve insulin sensitivity in obese mice, suggesting that it may have potential therapeutic applications in the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid is its specificity for HDAC6. Unlike other HDAC inhibitors, 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid does not inhibit other HDAC isoforms, which may cause unwanted side effects. However, one limitation of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid. One area of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid. Another area of research is the investigation of the potential therapeutic applications of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid in other diseases, such as neurodegenerative disorders and viral infections. Additionally, the development of novel drug delivery systems for 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid may enhance its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid involves the reaction of N-(tert-butoxycarbonyl)-L-proline and 1,3-propanediol with imidazole-1-sulfonyl chloride in the presence of triethylamine. The product is then purified using column chromatography. The yield of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid is approximately 50%.
Aplicaciones Científicas De Investigación
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of a key enzyme, called histone deacetylase 6 (HDAC6), which plays a crucial role in the progression of cancer. HDAC6 is responsible for the deacetylation of tubulin, a protein that is essential for the formation of microtubules. By inhibiting HDAC6, 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid prevents the deacetylation of tubulin, leading to the disruption of microtubule dynamics and ultimately, cancer cell death.
Propiedades
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-8(2)11(10(15)16)3-4-14(6-11)19(17,18)9-5-12-7-13-9/h5,7-8H,3-4,6H2,1-2H3,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMONYVOZBVYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-ylmethyl)pyridine-2-carboxylic acid](/img/structure/B6634202.png)
![4-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]sulfonyl]-2-methylbenzonitrile](/img/structure/B6634215.png)
![3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline](/img/structure/B6634217.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-phenylmethanamine](/img/structure/B6634219.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-fluoroaniline](/img/structure/B6634233.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6634237.png)
![1-(4-bromothiophen-2-yl)-N-[(1-ethenylpyrazol-4-yl)methyl]methanamine](/img/structure/B6634244.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6634251.png)



![1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole](/img/structure/B6634285.png)
![2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B6634291.png)